N-[(Z)-2-benzoyl-1-methylvinyl]acetamide
Description
N-[(Z)-2-Benzoyl-1-methylvinyl]acetamide is a specialized acetamide derivative characterized by a (Z)-configured vinyl group substituted with a benzoyl moiety and a methyl group. Its molecular structure includes:
- (Z)-Vinyl configuration: Ensures spatial orientation critical for stereochemical reactivity.
- Benzoyl substituent: Introduces aromaticity and electron-withdrawing properties, influencing electronic and steric behavior.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-[(Z)-4-oxo-4-phenylbut-2-en-2-yl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-9(13-10(2)14)8-12(15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14)/b9-8- |
InChI Key |
LIXULBRIODGJKN-HJWRWDBZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Benzoyl vs. Bromophenyl () : The benzoyl group in the target compound offers stronger electron-withdrawing effects compared to bromophenyl, which may influence reactivity in metal-catalyzed reactions.
- Methoxy vs. Trifluoromethyl () : Methoxy groups enhance solubility, while trifluoromethyl groups improve metabolic stability, highlighting divergent design strategies for pharmacological applications.
Stereochemical Considerations :
- The (Z)-configuration in the target compound and analogs (e.g., ) dictates spatial arrangements critical for interactions with catalytic sites or biological targets.
Synthetic Utility :
Physicochemical Properties
- Lipophilicity : Bromophenyl () and trifluoromethyl () substituents increase logP values compared to the target compound’s benzoyl group.
Notes and Limitations
- Toxicological Data: Limited toxicity studies exist for acetamide derivatives, as noted for 2-cyano-N-[(methylamino)carbonyl]acetamide (). Similar gaps may apply to the target compound.
- Synthetic Challenges : Stereoselective synthesis of (Z)-vinyl groups (as in ) requires precise conditions, which may complicate large-scale production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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